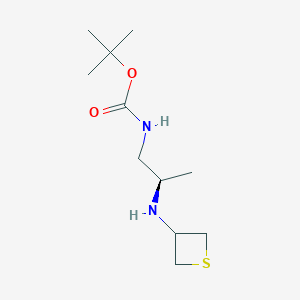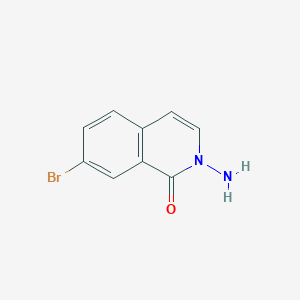
1-(Thiophene-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophene-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a tetrahydropyridine ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For 1-(Thiophene-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a typical synthetic route might involve the condensation of thiophene-2-carboxylic acid with a suitable tetrahydropyridine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to speed up the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Thiophene-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
1-(Thiophene-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 1-(Thiophene-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with various molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific kinases or enzymes involved in disease pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Another thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
1-(Thiophene-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its combination of a thiophene ring and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H11NO3S |
|---|---|
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
1-(thiophene-2-carbonyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO3S/c13-10(9-4-2-6-16-9)12-5-1-3-8(7-12)11(14)15/h2-4,6H,1,5,7H2,(H,14,15) |
Clé InChI |
UEMYKHUDULNNOH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=C1)C(=O)O)C(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13023972.png)
![4-chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13023989.png)





